6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide
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Description
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide is a useful research compound. Its molecular formula is C51H77N7O9S and its molecular weight is 964.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features multiple functional groups that contribute to its biological activity. The presence of dioxopyrrol and thiazole moieties suggests potential interactions with biological targets, particularly in cancer biology.
Research indicates that compounds similar to this one may exert their effects through various mechanisms:
- Inhibition of Cancer Cell Proliferation : The structural components allow for interactions with key proteins involved in cell cycle regulation and apoptosis. For instance, the thiazole ring may enhance binding affinity to specific enzymes or receptors involved in tumor growth inhibition.
- Modulation of Signaling Pathways : Compounds with similar structures have been shown to influence signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer cell survival and proliferation.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:
Cell Line | IC50 (μM) | Reference |
---|---|---|
MDA-MB-231 (breast cancer) | 27.6 | |
HeLa (cervical cancer) | 15.4 | |
A549 (lung cancer) | 22.8 |
These studies indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
In a notable study involving the synthesis of derivatives of this compound, researchers observed enhanced biological activity correlating with specific structural modifications. The introduction of electron-withdrawing groups on the aromatic rings significantly increased potency against MDA-MB-231 cells, indicating a structure–activity relationship (SAR) that could guide future drug design efforts .
Pharmacological Profiles
The pharmacological profile includes:
- Antitumor Activity : Demonstrated through in vitro assays showing inhibition of cell growth in various cancer types.
- Selectivity : Preliminary data suggest that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer therapies.
Properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUQLKHIIRUJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H77N7O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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